molecular formula C9H6ClNO B106664 2-chloro-1H-indole-3-carbaldehyde CAS No. 5059-30-3

2-chloro-1H-indole-3-carbaldehyde

Cat. No. B106664
CAS RN: 5059-30-3
M. Wt: 179.6 g/mol
InChI Key: XYSSNBNFOBVMAU-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

To DMF (30 mL) with stirring at 0° C. was added dropwise phosphorus oxychloride (10 mL, 107 mmole) over 5 minutes. The reaction was stirred for an additional 15 minutes, then oxindole (6.0 g, 45 mmole) was added portionwise over 5 min. The reaction was allowed to warm to RT and stirred for 18 h then was carefully poured into ice water (350 mL). The solution was stirred for 6 h after which time a suspension formed. The solids were filtered off, washed with cold water, pressed dry and dried under vacuum to give the title compound (6.83 g, 84%) as a yellowish solid: 1H NMR (400 MHz, d6-DMSO) δ 10.0 (s, 1 H), 8.05 (dd, 1 H), 7.43 (dd, 1 H), 7.23-7.31 (m, 2 H); MS (ES) m/e 179.0 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][C:7]1=O.CN([CH:19]=[O:20])C>>[Cl:3][C:7]1[NH:6][C:14]2[C:9]([C:8]=1[CH:19]=[O:20])=[CH:10][CH:11]=[CH:12][CH:13]=2

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Step Three
Name
ice water
Quantity
350 mL
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
The solution was stirred for 6 h after which time a suspension
Duration
6 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
pressed dry
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1NC2=CC=CC=C2C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.83 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.